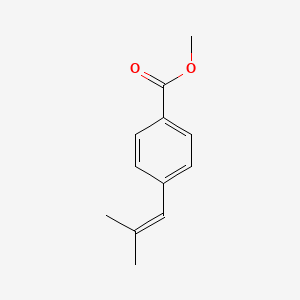
Benzoic acid, 4-(2-methyl-1-propen-1-yl)-, methyl ester
Overview
Description
Benzoic acid, 4-(2-methyl-1-propen-1-yl)-, methyl ester is an organic compound that belongs to the class of benzoates. It is characterized by a benzoate group attached to a methyl group and a 2-methylprop-1-en-1-yl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-(2-methyl-1-propen-1-yl)-, methyl ester typically involves the esterification of 4-(2-methylprop-1-en-1-yl)-benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through continuous flow processes. These processes involve the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(2-methyl-1-propen-1-yl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2-methylprop-1-en-1-yl)-benzoic acid.
Reduction: Formation of 4-(2-methylprop-1-en-1-yl)-benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 4-(2-methyl-1-propen-1-yl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-(2-methyl-1-propen-1-yl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-(2-methyl-1-propen-1-yl)-, methyl ester: Similar in structure but with different functional groups.
Ethyl 4-(2-methylprop-1-en-1-yl)-benzoate: Similar ester compound with an ethyl group instead of a methyl group.
Propyl 4-(2-methylprop-1-en-1-yl)-benzoate: Similar ester compound with a propyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it valuable in various applications.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
methyl 4-(2-methylprop-1-enyl)benzoate |
InChI |
InChI=1S/C12H14O2/c1-9(2)8-10-4-6-11(7-5-10)12(13)14-3/h4-8H,1-3H3 |
InChI Key |
SMGICHHJAVRSPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)C(=O)OC)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














